molecular formula C13H20O2 B13712053 1-(tert-Butoxy)-2-isopropoxybenzene

1-(tert-Butoxy)-2-isopropoxybenzene

Cat. No.: B13712053
M. Wt: 208.30 g/mol
InChI Key: NRUDUIIFIQFENS-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2-isopropoxybenzene is a disubstituted aromatic ether featuring a tert-butoxy group (-OC(CH₃)₃) at the para position and an isopropoxy group (-OCH(CH₃)₂) at the ortho position on the benzene ring. This compound is structurally characterized by two bulky alkoxy substituents, which confer distinct steric and electronic properties. Such derivatives are often explored in organic synthesis, particularly in catalytic C–H functionalization reactions, where alkoxy groups act as directing or stabilizing moieties .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxybenzene

InChI

InChI=1S/C13H20O2/c1-10(2)14-11-8-6-7-9-12(11)15-13(3,4)5/h6-10H,1-5H3

InChI Key

NRUDUIIFIQFENS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxy)-2-isopropoxybenzene typically involves the alkylation of a benzene derivative with tert-butyl and isopropyl groups. One common method is the reaction of 2-isopropoxyphenol with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl group .

Industrial Production Methods

Industrial production of 1-(tert-Butoxy)-2-isopropoxybenzene may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-isopropoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: The tert-butoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1-(tert-Butoxy)-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and chemical reactions .

Comparison with Similar Compounds

The following analysis compares 1-(tert-Butoxy)-2-isopropoxybenzene with structurally related aromatic ethers, focusing on steric effects, electronic properties, and reactivity.

Structural and Electronic Comparison
Compound Name Substituents (Position) Steric Bulk (A³) Electron-Donating Strength Key Applications/Reactivity
1-(tert-Butoxy)-2-isopropoxybenzene -OC(CH₃)₃ (para), -OCH(CH₃)₂ (ortho) ~250 (combined) Moderate (tert-butoxy > isopropoxy) Directed C–H activation, ligand design
1-(tert-Butoxy)-2-methylbenzene -OC(CH₃)₃ (para), -CH₃ (ortho) ~200 Strong (tert-butoxy dominant) Olefination substrates (55% yield, >20:1 E/Z selectivity)
1-Methoxy-2-isopropoxybenzene -OCH₃ (para), -OCH(CH₃)₂ (ortho) ~150 Moderate (methoxy < isopropoxy) Solubility in polar solvents
1-(Benzyloxy)-2-ethoxybenzene -OCH₂C₆H₅ (para), -OCH₂CH₃ (ortho) ~220 Weak (benzyloxy dominant) Protecting group strategies

Key Observations :

  • Electronic Effects : Both tert-butoxy and isopropoxy groups are electron-donating via resonance, but the tert-butoxy group’s stronger inductive electron donation may enhance para-directing effects in electrophilic substitution.
Reactivity in Catalytic C–H Functionalization

Evidence from analogous compounds (e.g., 1-(tert-butoxy)-2-methylbenzene) highlights the role of alkoxy groups in Pd-catalyzed olefinations. In such reactions, the tert-butoxy group stabilizes transition states via steric shielding and electronic activation, achieving 55% yield and >20:1 E/Z selectivity with ethyl acrylate .

Physical Properties and Solubility
  • Solubility: Bulky tert-butoxy groups typically reduce solubility in polar solvents (e.g., water or ethanol) compared to methoxy or ethoxy analogs. For example, 1-(tert-Butoxy)-2-isopropoxybenzene is likely soluble in nonpolar solvents like dichloroethane (DCE), as seen in analogous reactions .
  • Thermal Stability : Tert-butoxy groups are prone to cleavage under acidic conditions, whereas isopropoxy groups are more stable. This dichotomy could be exploited in sequential deprotection strategies.

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